Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl-

Description

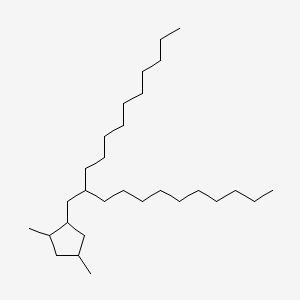

Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- (CAS 55429-26-0) is a branched cycloalkane with a molecular formula of C₂₉H₅₈ . Its structure consists of a cyclopentane ring substituted at position 1 with a 2-decyldodecyl group (a 22-carbon branched alkyl chain) and methyl groups at positions 2 and 3.

Key physical properties, calculated via the Joback method, reveal temperature-dependent viscosity trends:

Properties

CAS No. |

55429-26-0 |

|---|---|

Molecular Formula |

C29H58 |

Molecular Weight |

406.8 g/mol |

IUPAC Name |

1-(2-decyldodecyl)-2,4-dimethylcyclopentane |

InChI |

InChI=1S/C29H58/c1-5-7-9-11-13-15-17-19-21-28(25-29-24-26(3)23-27(29)4)22-20-18-16-14-12-10-8-6-2/h26-29H,5-25H2,1-4H3 |

InChI Key |

JIBZZZWEWJGUOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)CC1CC(CC1C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Cyclopentane or Cyclopentanone Precursors

- Starting Materials: Cyclopentanone or substituted cyclopentanones such as 2,4-dimethylcyclopentanone can serve as precursors.

- Alkylation Reaction: Introduction of the 2-decyldodecyl substituent at position 1 can be achieved by nucleophilic substitution or organometallic coupling reactions using appropriate alkyl halides or organometallic reagents.

- Catalysts and Conditions: Alkylation often employs phase transfer catalysts (e.g., quaternary ammonium salts or imidazolium salts) to facilitate the reaction between hydrophobic alkyl halides and nucleophilic sites on the cyclopentanone ring. Organic bases such as triethylamine or DIPEA are used to neutralize acids formed during the reaction.

Cyclization and Ring Functionalization

- Cyclopentane Ring Formation: Methods such as the isomerization of vinylcyclopropane intermediates under heat (200–350 °C) in inert gas flow have been reported for cyclopentane ring construction in related systems.

- Hydrolysis and Epoxidation Steps: For cyclopentenone derivatives, hydrolysis of dihalocyclopentene intermediates followed by epoxidation and acid-catalyzed isomerization can yield hydroxy-substituted cyclopentanes, which can be further alkylated.

- Long Alkyl Chain Installation: The 2-decyldodecyl group (a branched C22 alkyl chain) is typically introduced via alkylation using the corresponding alkyl halide or organometallic reagent synthesized separately.

Representative Synthetic Scheme (Adapted from Related Cyclopentane Syntheses)

Detailed Notes on Key Preparation Steps

Alkylation Using Phase Transfer Catalysis

- Phase transfer catalysts such as imidazolium salts or quaternary ammonium salts enhance the reaction between hydrophobic alkyl electrophiles and nucleophilic enolate species derived from cyclopentanone.

- Reaction temperatures typically range from 0 °C to 70 °C, with reaction times from minutes to several hours depending on reagent reactivity.

- Organic bases such as triethylamine or DIPEA neutralize acidic byproducts, improving yield and selectivity.

Cyclopentane Ring Construction via Vinylcyclopropane Isomerization

Hydrolysis and Epoxidation for Functionalization

- Hydrolysis of gem-dihalocyclopentene intermediates to cyclopentenones occurs efficiently under mild acidic or basic catalysis at 40–100 °C.

- Epoxidation of cyclopentenones with peroxides in the presence of phase transfer catalysts leads to epoxycyclopentanones, which can be isomerized to hydroxycyclopentenones.

Summary Table of Preparation Methods and Conditions

| Preparation Step | Key Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Alkylation of cyclopentanone | Alkyl halide (2-decyldodecyl bromide), base, PTC | 0–70 | Minutes to hours | Phase transfer catalyst enhances yield |

| Vinylcyclopropane isomerization | Thermal isomerization in inert gas flow | 200–350 | Minutes to hours | Converts cyclopropane to cyclopentene |

| Hydrolysis of dihalocyclopentene | Dilute HCl or base catalyst | 40–100 | Hours | Produces cyclopentenone intermediate |

| Epoxidation of cyclopentenone | Peroxide, phase transfer catalyst | Room temp | Hours | Yields epoxycyclopentanone |

| Acid-catalyzed isomerization of epoxide | Acid catalyst | Room temp | Hours | Produces hydroxycyclopentenone |

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert any carbonyl groups back to alcohols.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Bromine (Br2), Chlorine (Cl2)

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated cyclopentane derivatives

Scientific Research Applications

Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The long alkyl chains allow the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The specific pathways involved can vary depending on the application and the target system.

Comparison with Similar Compounds

Cyclopentane Derivatives

cis-1,3-Dimethylcyclopentane (CAS 2532-58-3) :

Cyclopentane, (2-Methyl-2-propen-1-yl) (CAS 219726-61-1) :

Branched Alkanes and Cycloalkanes

Methylcyclopentane (CAS 96-37-7) :

- Extremely low viscosity (0.23 mPa·s at 25°C) due to minimal branching complexity and lack of cyclic structure .

Functional Group Influence: Alcohols and Ketones

- 1-Methylcyclopentanol (CAS 1462-03-9): Molecular formula: C₆H₁₂O Hydroxyl group introduces hydrogen bonding, increasing boiling point (157°C) and water solubility compared to the hydrophobic target compound .

- 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Ketone group enhances polarity and reactivity, enabling participation in condensation reactions, unlike the non-functionalized target compound .

Data Table: Key Properties of Cyclopentane Derivatives and Analogues

Research Findings and Industrial Relevance

- Molecular Weight and Branching : The target compound’s long alkyl chain (2-decyldodecyl) contributes to high molecular weight and steric hindrance, reducing crystallinity and enhancing thermal stability compared to simpler cyclopentane derivatives .

- Viscosity Trends : The target compound’s viscosity is orders of magnitude higher than methylcyclopentane or 2,2-dimethylbutane, aligning with its application in high-temperature lubricants .

- Functional Group Impact: Compounds with polar groups (e.g., 1-methylcyclopentanol) exhibit divergent solubility and reactivity profiles, limiting direct comparability .

Biological Activity

Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl- is a complex organic compound with the molecular formula C29H58 and a molecular weight of approximately 406.77 g/mol. Its biological activity has been a subject of interest in various studies, particularly due to its potential applications in pharmacology and material science.

- IUPAC Name: Cyclopentane, 1-(2-decyldodecyl)-2,4-dimethyl-

- CAS Number: 55429-26-0

- Molecular Structure: The compound features a cyclopentane ring substituted with a long alkyl chain and two methyl groups at specific positions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Properties

- Studies have shown that certain derivatives of cyclopentane compounds exhibit significant antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that cyclopentane derivatives could serve as potential candidates for antibiotic development .

-

Cytotoxic Effects

- Research indicates that cyclopentane derivatives may possess cytotoxic properties against cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells while sparing normal cells.

- A notable study highlighted the cytotoxic effects of similar compounds on human cancer cell lines, suggesting that structural modifications could enhance their efficacy .

-

Anti-inflammatory Activity

- Certain cyclopentane derivatives have been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxic | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels |

Case Studies

-

Antimicrobial Activity Study

- A study focused on the antibacterial properties of cyclopentane derivatives found that specific structural features significantly enhanced their activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for development into therapeutic agents.

-

Cytotoxicity Assessment

- In vitro tests demonstrated that the compound exhibited selective cytotoxicity towards breast cancer cells while having minimal effects on normal fibroblasts. This selectivity is crucial for reducing side effects in potential cancer therapies.

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing the biological activity of cyclopentane derivatives. For example, increasing the length of the alkyl chain or introducing additional functional groups can significantly alter their interaction with biological targets.

Key Findings:

- Structure-Activity Relationship (SAR): Modifications to the cyclopentane structure can lead to improved antimicrobial and cytotoxic properties.

- Mechanism of Action: The proposed mechanisms include membrane disruption and interference with cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.